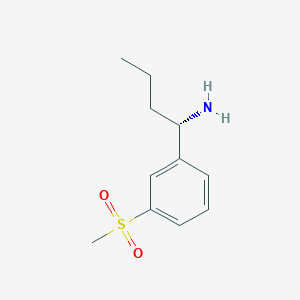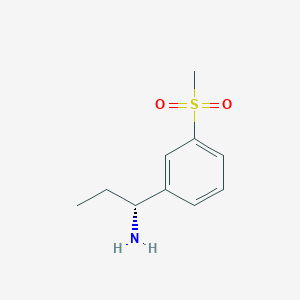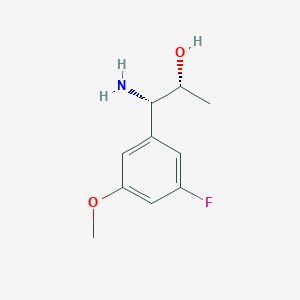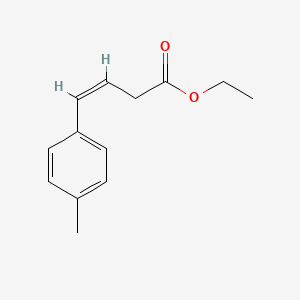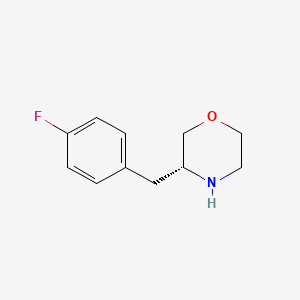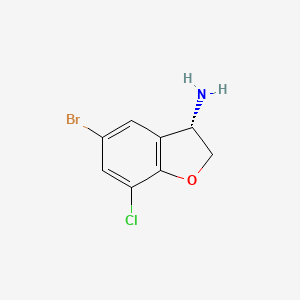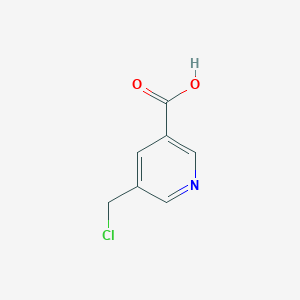
5-(Chloromethyl)nicotinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound features a chloromethyl group attached to the fifth position of the pyridine ring. Nicotinic acid and its derivatives are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-(Chloromethyl)nicotinic acid can be synthesized through several methods. One common approach involves the chloromethylation of nicotinic acid. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require heating to facilitate the formation of the chloromethyl group.
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including 5-(Chloromethyl)nicotinic acid, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and scalability. it also produces nitrous oxide as a by-product, which poses environmental challenges .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid group.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atom in the chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium thiolate under mild conditions.
Major Products
Oxidation: 5-Carboxymethyl nicotinic acid.
Reduction: 5-Methyl nicotinic acid.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Chloromethyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)nicotinic acid involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This can result in the modulation of enzyme activity or receptor function, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Chloromethyl)nicotinic acid: Similar structure but with the chloromethyl group at the sixth position.
Nicotinic acid (Niacin): Lacks the chloromethyl group.
Isonicotinic acid: The carboxylic acid group is at the fourth position instead of the third.
Uniqueness
5-(Chloromethyl)nicotinic acid is unique due to the presence of the chloromethyl group at the fifth position, which imparts distinct chemical reactivity and biological activity compared to other nicotinic acid derivatives .
Propriétés
Formule moléculaire |
C7H6ClNO2 |
|---|---|
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
5-(chloromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6ClNO2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4H,2H2,(H,10,11) |
Clé InChI |
MQBJBQRKAWHFJF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1C(=O)O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









